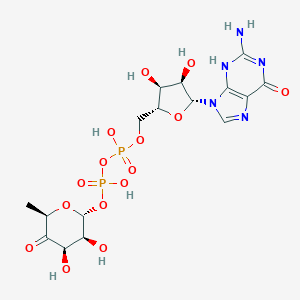
GDP-4-keto-6-deoxymannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GDP-4-dehydro-6-deoxy-alpha-D-mannose is a GDP-sugar having 4-dehydro-6-deoxy-alpha-D-mannose as the sugar portion. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a GDP-alpha-D-mannose. It is a conjugate acid of a GDP-4-dehydro-6-deoxy-alpha-D-mannose(2-).
GDP-4-keto-6-deoxymannose is a natural product found in Homo sapiens with data available.
Applications De Recherche Scientifique
Biosynthesis of GDP-L-Fucose
GDP-4-keto-6-deoxymannose serves as a precursor in the enzymatic pathway leading to GDP-L-fucose. The enzyme GDP-mannose 4,6-dehydratase catalyzes the conversion of GDP-D-mannose to this compound, which is then further processed by GDP-L-fucose synthase to yield GDP-L-fucose. This pathway is critical for producing fucosylated glycans that are involved in various biological functions, including cell signaling and pathogen recognition .
Role in Bacterial Pathogenesis
The compound is significant in the biosynthesis of O-antigens found in Gram-negative bacteria, which contribute to virulence and immune evasion. Enzymes such as this compound 3-dehydratase (ColD) are responsible for specific modifications of this nucleotide sugar that ultimately lead to the formation of dideoxysugars like colitose, which are integral to bacterial lipopolysaccharides .
Case Study: ColD Enzyme
Research has shown that ColD catalyzes the removal of a hydroxyl group from this compound, facilitating the synthesis of colitose. This process is essential for the structural integrity of bacterial membranes and plays a role in pathogenicity, particularly in species such as Escherichia coli and Yersinia pseudotuberculosis .
Therapeutic Targeting
Given its involvement in fucosylation and bacterial pathogenesis, this compound and its associated enzymes are potential targets for therapeutic interventions. Inhibiting these enzymes could disrupt fucosylation processes that are critical for tumor metastasis and bacterial infection mechanisms .
Biotechnological Applications
The enzymatic pathways involving this compound can be harnessed for biotechnological applications, including the development of glycosylation strategies in recombinant protein production. By manipulating these pathways, researchers can produce glycoproteins with specific fucosylation patterns, enhancing their therapeutic efficacy .
Enzyme Reactions Involving this compound
| Enzyme | Reaction | Product |
|---|---|---|
| GDP-mannose 4,6-dehydratase | GDP-D-mannose → this compound + H₂O | This compound |
| GDP-L-fucose synthase | This compound + NADP⁺ → GDP-L-fucose + NADPH | GDP-L-fucose |
| ColD (this compound 3-dehydratase) | This compound → Colitose + H₂O | Colitose |
Structural Insights from Case Studies
Propriétés
Numéro CAS |
18186-48-6 |
|---|---|
Formule moléculaire |
C16H23N5O15P2 |
Poids moléculaire |
587.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H23N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,8-11,14-15,23-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,8-,9+,10-,11+,14-,15-/m1/s1 |
Clé InChI |
PNHLMHWWFOPQLK-BKUUWRAGSA-N |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O |
SMILES isomérique |
C[C@@H]1C(=O)[C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O |
SMILES canonique |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















